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molecular formula C10H7ClN2O2 B8344984 2-(5-chloro-1H-Indol-3-yl)-2-oxo-acetamide

2-(5-chloro-1H-Indol-3-yl)-2-oxo-acetamide

Cat. No. B8344984
M. Wt: 222.63 g/mol
InChI Key: BRDISYHSUZLFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Cool to 5° C., a suspension of LiAlH4 (40.97 g) in THF (700 ml). Add a solution of AlCl3 (53.9 g, 0.40 mole) to THF (645 ml) over about 30 minutes while maintaining the temperature at about 5° C. and 10° C. Add (2-(5-chloro-1H-Indol-3-yl)-2-oxo-acetamide (20 g, 0.09 mole) in THF (900 ml) while maintaining the temperature at between 5° C. and 7.5° C. When the addition is complete warm to room temperature. Stir overnight and then cool to 7° C. and slowly add a solution of NaOH 50% (342 g, 4.28 mol). After stirring for about 1 hour, add anhydrous Na2SO4 (30 g) and filter the suspension on a celite bed. Evaporate the filtrate to dryness to give an oil. Combine the and Et2O (500 mL) and add a solution of Et2O/HCl 4.5N (15 mL) at room temperature to give a solid. Stir the suspension at room temperature for 1 hour, filter, and wash with 50 mL Et2O, dry under vacuum at 50° C. to give the hydrochloride of the title compound.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.97 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
53.9 g
Type
reactant
Reaction Step Three
Name
Quantity
645 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
342 g
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Et2O HCl
Quantity
15 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:21](=O)[C:22]([NH2:24])=O.[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].CCOCC.Cl>C1COCC1.CCOCC>[Cl:11][C:12]1[CH:13]=[C:14]2[C:18]([NH:17][CH:16]=[C:15]2[CH2:21][CH2:22][NH2:24])=[CH:19][CH:20]=1 |f:0.1.2.3.4.5,6.7.8.9,11.12,13.14.15,16.17|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
40.97 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
53.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
645 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C(C(=O)N)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
342 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
30 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Seven
Name
Et2O HCl
Quantity
15 mL
Type
reactant
Smiles
CCOCC.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 5° C.
CUSTOM
Type
CUSTOM
Details
10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at between 5° C. and 7.5° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
is complete warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cool to 7° C.
STIRRING
Type
STIRRING
Details
After stirring for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter the suspension on a celite bed
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
to give a solid
STIRRING
Type
STIRRING
Details
Stir the suspension at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with 50 mL Et2O
CUSTOM
Type
CUSTOM
Details
dry under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2NC=C(CCN)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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